molecular formula C14H19NO B102146 N-Benzylnortropine CAS No. 18717-73-2

N-Benzylnortropine

Katalognummer B102146
CAS-Nummer: 18717-73-2
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: HCBGIBWAPOFRKI-PBWFPOADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzylnortropine is not directly mentioned in the provided papers; however, benztropine, a compound with a similar benzyl group, is extensively discussed. Benztropine (BZ) is a muscarinic receptor antagonist used in the treatment of Parkinson's disease. It has been formulated into transdermal patches to reduce side effects associated with oral administration . Benztropine also has been studied for its potential in treating cocaine dependence due to its ability to block dopamine uptake without the high abuse potential associated with other drugs that have similar pharmacological profiles .

Synthesis Analysis

The synthesis of benztropine analogues has been achieved through a combinatorial approach. A key step involved radical azidonation followed by reaction with phenyl magnesium bromide, Boc removal, and N-methylation to yield benztropine . Other synthetic approaches for related compounds include the use of 1,4-benzodiazepine N-nitrosoamidines as scaffolds for tricyclic derivatives , and the synthesis of N-(indol-3-ylglyoxylyl)benzylamine derivatives with high affinity for the benzodiazepine receptor .

Molecular Structure Analysis

The molecular structure of benztropine and its analogues is characterized by the presence of a benzyl group and a tropane ring. The structure-activity relationships (SAR) have been explored, showing that the affinity for the benzodiazepine receptor is influenced by the substituents on the phenyl ring of the benzylamine moiety . The molecular modeling studies have been used to compare the biological results with effective benzodiazepine receptor ligands .

Chemical Reactions Analysis

The chemical reactivity of benztropine analogues has been explored in the context of their binding and inhibition of monoamine transporters. The synthesis of these compounds involved reactions such as radical azidonation, Grignard reactions, and N-methylation . Additionally, the synthesis of related 1,4-benzodiazepines from acylnitroso-derived hetero-Diels-Alder cycloadducts has been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of benztropine and its analogues are closely related to their pharmacokinetic characteristics and biological activity. For instance, the optimized transdermal patch of BZ showed a relative bioavailability of 54% compared to oral administration . The binding potency of N-(indol-3-ylglyoxylyl)benzylamine derivatives at the benzodiazepine receptor was found to be dependent on the distance between the phenyl ring and the amide group of the side chain .

Wissenschaftliche Forschungsanwendungen

Cognitive Effects

Long-term use of benzodiazepines, which includes N-Benzylnortropine, has been found to impair cognitive functioning across various cognitive categories. Studies have consistently shown moderate-to-large impairments in cognitive domains compared to controls (Barker, Greenwood, Jackson, & Crowe, 2004).

Cell Proliferation and Differentiation

Research has indicated that psychotropic drugs like N-Benzylnortropine can affect cellular proliferation. These drugs, particularly those active at benzodiazepine receptors, show varying effects on the growth and proliferation of both normal and cancer cells. This area has significant potential for exploring the antitumoral capabilities of such drugs (Nordenberg, Fenig, Landau, Weizman, & Weizman, 1999).

Transdermal Patch Formulation for Parkinson’s Treatment

Benztropine, a compound similar to N-Benzylnortropine, has been formulated into transdermal patches for treating Parkinson’s disease, indicating a potential area for N-Benzylnortropine application. This formulation aims to reduce the side effects associated with oral administration (Nguyễn Thiện Hải, Kim, Park, & Chi, 2008).

Antiparkinson and Anticancer Properties

Benztropine, which shares pharmacological similarities with N-Benzylnortropine, has shown efficacy in suppressing tumor growth and progression. This suggests that N-Benzylnortropine could be explored for similar anticancer applications (Sogawa et al., 2020).

Remyelination in Multiple Sclerosis

Compounds like benztropine have been effective in reducing clinical severity in models of multiple sclerosis, particularly by enhancing remyelination. This area of research could be relevant for N-Benzylnortropine (Deshmukh et al., 2013).

Zukünftige Richtungen

While specific future directions for N-Benzylnortropine are not available, the field of neurosteroid therapeutics is rapidly advancing, with the development of new oral agents and formulations . Deep brain stimulation is another area of active research that could potentially influence future directions for compounds like N-Benzylnortropine .

Eigenschaften

IUPAC Name

(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13+,14?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBGIBWAPOFRKI-PBWFPOADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316096
Record name N-Benzylnortropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylnortropine

CAS RN

18717-73-2
Record name N-Benzylnortropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Azabicyclo[3.2.1]octan-3-ol, 8-(phenylmethyl)-, (3-endo)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Benzylnortropine
Reactant of Route 2
Reactant of Route 2
N-Benzylnortropine
Reactant of Route 3
Reactant of Route 3
N-Benzylnortropine
Reactant of Route 4
Reactant of Route 4
N-Benzylnortropine
Reactant of Route 5
Reactant of Route 5
N-Benzylnortropine
Reactant of Route 6
Reactant of Route 6
N-Benzylnortropine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.